molecular formula C30H26Cl2FN3O4 B609015 MI-1061

MI-1061

Cat. No.: B609015
M. Wt: 582.4 g/mol
InChI Key: BIDSEXPFIMKDMF-LOLKONATSA-N
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Description

MI-1061 is a potent, orally bioavailable, and chemically stable inhibitor of the interaction between MDM2 and p53 proteins. This compound has shown significant potential in activating p53 and inducing apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MI-1061 involves the use of spirooxindole scaffolds, which are known for their unique three-dimensional structures and bioactivity. The synthetic route typically includes the formation of a spirooxindole core, followed by modifications to introduce various functional groups that enhance the compound’s stability and binding affinity to MDM2 .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

MI-1061 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions include modified versions of this compound with enhanced or reduced activity, depending on the specific reaction and conditions used .

Scientific Research Applications

MI-1061 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the interaction between MDM2 and p53 proteins and to develop new inhibitors with improved properties.

    Biology: Used to investigate the role of p53 in cell cycle regulation and apoptosis, providing insights into the mechanisms of cancer development and progression.

    Medicine: Explored as a potential anticancer agent, with studies showing its ability to induce tumor regression in animal models.

    Industry: Potential applications in the development of new therapeutic agents and diagnostic tools for cancer treatment

Mechanism of Action

MI-1061 exerts its effects by binding to the MDM2 protein, thereby inhibiting its interaction with p53. This inhibition leads to the activation of p53, which in turn induces apoptosis in cancer cells. The molecular targets involved in this process include the MDM2 binding site and the p53 activation pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MI-1061

This compound stands out due to its excellent chemical stability, high binding affinity to MDM2, and significant antitumor activity in preclinical studies. Its unique spirooxindole scaffold provides a distinct three-dimensional structure that enhances its interaction with MDM2, making it a promising candidate for further development .

Properties

InChI

InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDSEXPFIMKDMF-LOLKONATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26Cl2FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.